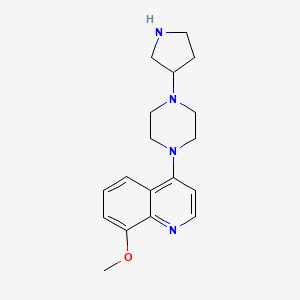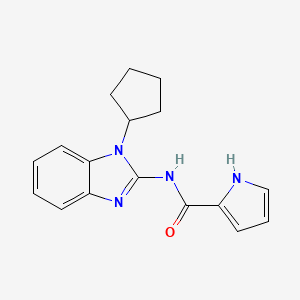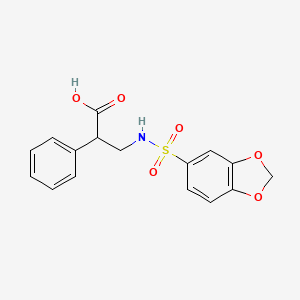
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core, a methoxy group at the 8th position, and a pyrrolidin-3-ylpiperazin-1-yl substituent at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Pyrrolidin-3-ylpiperazin-1-yl Group: This step involves the nucleophilic substitution of the 4-position of the quinoline core with a pyrrolidin-3-ylpiperazin-1-yl group, which can be synthesized separately through the reaction of pyrrolidine with piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The methoxy group and the pyrrolidin-3-ylpiperazin-1-yl substituent can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline core.
Camptothecin: An anticancer agent with a quinoline core.
Uniqueness
8-Methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline is unique due to its specific substituents, which can enhance its biological activity and specificity. The combination of the methoxy group and the pyrrolidin-3-ylpiperazin-1-yl group provides a unique pharmacophore that can interact with a wide range of biological targets.
Eigenschaften
IUPAC Name |
8-methoxy-4-(4-pyrrolidin-3-ylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-17-4-2-3-15-16(6-8-20-18(15)17)22-11-9-21(10-12-22)14-5-7-19-13-14/h2-4,6,8,14,19H,5,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLBDEQIRLZVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)N3CCN(CC3)C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[1,4-Dioxan-2-ylmethyl(methyl)sulfamoyl]methyl]benzoic acid](/img/structure/B7444977.png)
![3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7444983.png)
![2-[4-[[2-(2-Chloroanilino)acetyl]amino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B7445008.png)
![5-[[5-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-1-benzofuran-2-carboxylic acid](/img/structure/B7445015.png)
![2-[4-[[(3S)-2-oxopyrrolidin-3-yl]carbamoyl]phenoxy]acetic acid](/img/structure/B7445022.png)
![2-[4-(2-Methoxypropylsulfonylamino)phenyl]-2-methylpropanoic acid](/img/structure/B7445030.png)
![[(2S,4S)-1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-fluoropyrrolidin-2-yl]methanol](/img/structure/B7445044.png)
![1-(2-cyclopropylpyrimidin-5-yl)-N-[[1-(methoxymethyl)cyclopentyl]methyl]methanamine](/img/structure/B7445050.png)
![1-[(2-Chloro-6-fluorophenyl)methylsulfonyl]-3-methylpiperidine-4-carboxylic acid](/img/structure/B7445057.png)
![4-[4-(Difluoromethyl)-2-fluorobenzoyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid](/img/structure/B7445061.png)
![2-(3-Fluoro-4-methoxyphenyl)-2-[[2-(oxolan-3-yl)acetyl]amino]acetic acid](/img/structure/B7445067.png)
![5-[(2-Cyclohexylethylsulfonylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7445078.png)
